molecular formula C20H10N4O12 B5982352 4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE

4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE

Cat. No.: B5982352
M. Wt: 498.3 g/mol
InChI Key: GFWCKFGTDPMRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE is an organic compound characterized by the presence of two 3,5-dinitrobenzoate groups attached to a phenyl ring. This compound is notable for its applications in organic synthesis and analytical chemistry, particularly in the derivatization of alcohols and amines for identification purposes .

Properties

IUPAC Name

[4-(3,5-dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N4O12/c25-19(11-5-13(21(27)28)9-14(6-11)22(29)30)35-17-1-2-18(4-3-17)36-20(26)12-7-15(23(31)32)10-16(8-12)24(33)34/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWCKFGTDPMRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE typically involves the esterification of 3,5-dinitrobenzoic acid with phenol derivatives. One common method includes the conversion of 3,5-dinitrobenzoic acid to its acyl chloride using reagents like phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 3,5-dinitrobenzoyl chloride is then reacted with phenol to form the ester .

Industrial Production Methods

In industrial settings, the synthesis may be optimized using microwave-assisted reactions and ionic liquids to enhance efficiency and reduce the production of hazardous by-products. For example, the use of (bmim)HSO4 as a catalyst under microwave irradiation has been reported to provide a greener approach to the synthesis of 3,5-dinitrobenzoate derivatives .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE involves its interaction with nucleophiles and reducing agents. The nitro groups on the benzene ring are electron-withdrawing, making the compound highly reactive towards nucleophiles. In biological systems, the ester bonds can be hydrolyzed by esterases, releasing the corresponding carboxylic acids and phenols, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE is unique due to its dual 3,5-dinitrobenzoate groups, which enhance its reactivity and make it particularly useful for the derivatization of compounds with multiple functional groups. Its high melting point and stability also make it advantageous for analytical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.